

Application Notes and Protocols for N-Boc-Tyramine in Peptide Coupling Reactions

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Compound of Interest

Compound Name: **N-Boc-tyramine**

Cat. No.: **B140181**

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Introduction

N-Boc-tyramine is a valuable building block in peptide synthesis and medicinal chemistry. As a derivative of the biogenic amine tyramine, its incorporation into peptide structures can impart unique pharmacological properties, influencing receptor affinity, signaling, and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity during peptide synthesis, allowing for the stepwise assembly of complex peptide sequences.

These application notes provide detailed protocols and technical guidance for the efficient use of **N-Boc-tyramine** in solid-phase peptide synthesis (SPPS), with a focus on the Boc/Bzl protection strategy.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity when incorporating **N-Boc-tyramine** into a peptide sequence. The following tables provide a summary of the performance of common coupling reagents. This data is representative and can vary based on the specific peptide sequence and reaction conditions.

Table 1: Performance of Common Coupling Reagents for **N-Boc-Tyramine**

Coupling Reagent	Activation Time	Coupling Time	Crude Peptide Purity (%)	Relative Cost	Key Considerations
HBTU/DIPEA	1-2 minutes	30-60 minutes	~90-95%	Moderate	Reliable and widely used; slightly less reactive than HATU.[1]
HATU/DIPEA	1-2 minutes	30-60 minutes	>95%	High	Highly efficient, especially for hindered couplings; rapid reaction times with a lower risk of epimerization .[1][2]
DIC/HOBt	10 minutes	1-2 hours	~85-90%	Low	Cost-effective; may require longer coupling times.[3]
PyBOP/DIPEA	1-5 minutes	1-2 hours	~90-95%	High	Effective for sterically hindered couplings.

Table 2: Key Reagents and Representative Quantitative Data for a Model Peptide Synthesis Incorporating **N-Boc-Tyramine**

Parameter	Value/Condition	Reference
Resin Type	Merrimield or PAM Resin	[3]
Resin Substitution Level	0.4 - 0.8 mmol/g	[3]
Boc-Amino Acid Excess	2.5 - 3.0 equivalents	[3]
N-Boc-Tyramine Excess	2.0 equivalents	[4]
Coupling Reagent Excess (e.g., HBTU)	2.0 equivalents	[4]
Base Excess (DIPEA)	4.0 equivalents	[4]
Coupling Time (Standard Amino Acids)	1 - 2 hours	[3]
Coupling Time (N-Boc- Tyramine)	2 - 4 hours	[3]
Coupling Efficiency	>99% (monitored by Kaiser test)	[3]
Boc Deprotection Reagent	50% TFA in DCM	[5]
Deprotection Time	30 minutes (pre-wash + main deprotection)	[3]
Cleavage Cocktail	HF/anisole (9:1, v/v) or TFMSA/TFA/thioanisole	[3]
Cleavage Time	1 - 2 hours at 0°C	[3]
Crude Peptide Yield	60 - 85%	[3]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating **N-Boc-tyramine** using the Boc strategy.

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the cyclical steps for elongating the peptide chain on a solid support.

Materials:

- Merrifield or MBHA resin
- $\text{N}^{\alpha}\text{-Boc}$ protected amino acids
- **N-Boc-tyramine**
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)
- Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
- 1-Hydroxybenzotriazole (HOBt) (if using DIC)
- Isopropanol (IPA)
- Kaiser test kit

Procedure:

- Resin Swelling:
 - Place the desired amount of resin in a reaction vessel.
 - Add DCM to completely cover the resin.
 - Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

- Drain the solvent by filtration.[5]
- $\text{N}\alpha\text{-Boc Deprotection:}$
 - Add a solution of 50% TFA in DCM to the swollen resin.[5]
 - Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[6]
 - Drain the solution and add a fresh portion of 50% TFA/DCM.
 - Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[6]
 - Filter and wash the resin with DCM (3x) and IPA (2x) to remove residual TFA.[5]
- Neutralization:
 - Wash the resin with DCM (2x).
 - Add a solution of 10% DIPEA in DCM to the resin.
 - Agitate the mixture for 1-2 minutes.
 - Drain the neutralization solution and repeat.
 - Wash the resin with DCM (3x).
- $\text{Amino Acid Coupling (for standard amino acids):}$
 - In a separate vessel, dissolve 2-4 equivalents of the $\text{N}\alpha\text{-Boc}$ protected amino acid and a coupling agent (e.g., HBTU) in DMF.
 - Add the solution to the neutralized peptide-resin.
 - Add 4-6 equivalents of DIPEA to initiate the coupling reaction.[5]
 - Agitate the reaction mixture at room temperature for 1-2 hours.
 - Monitor the reaction progress with a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[5]

- Wash the resin with DMF (3x) and DCM (3x).
- **N-Boc-Tyramine Coupling:**
 - Follow the same procedure as for a standard amino acid, but use 2.0 equivalents of **N-Boc-tyramine** and 2.0 equivalents of the coupling reagent (e.g., HATU or HBTU).[1][4]
 - Extend the coupling time to 2-4 hours due to potential steric hindrance.[3]
 - Monitor the reaction for completion using the Kaiser test. If the test is positive, recouple for another 1-2 hours.
 - Wash the resin thoroughly with DMF (3x) and DCM (3x).
- Repeat Cycle:
 - Return to step 2 for the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Peptide Cleavage and Purification

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

- Peptide-resin
- Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) or HF apparatus
- Cold diethyl ether
- Centrifuge
- Lyophilizer
- RP-HPLC system for purification

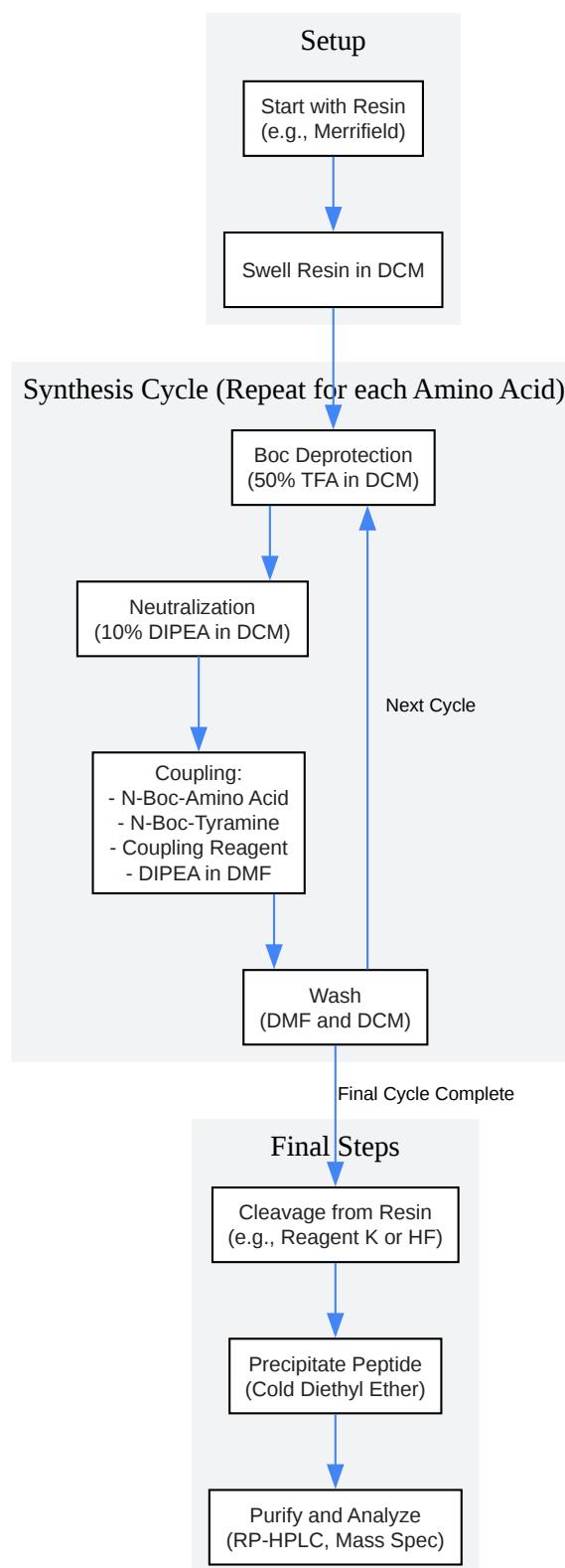
Procedure:

- Resin Preparation:
 - After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.[7]
- Cleavage Reaction:
 - Caution: This step involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
 - Add the cleavage cocktail to the dried peptide-resin.[5] A common cocktail is Reagent K.
 - Gently agitate the mixture at room temperature for 2-4 hours.[7]
- Peptide Precipitation:
 - Filter the resin to collect the cleavage solution containing the peptide.
 - In a separate tube, add cold diethyl ether (approximately 10 times the volume of the cleavage solution).[8]
 - Slowly add the peptide solution to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[7]
- Isolation and Washing:
 - Centrifuge the mixture to pellet the precipitated peptide.[8]
 - Carefully decant the ether supernatant.
 - Wash the peptide pellet with cold diethyl ether (2-3 times), centrifuging and decanting after each wash.[8]
- Drying and Purification:
 - Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

- Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and lyophilize.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
[9]
- Characterize the purified peptide by mass spectrometry to confirm its identity.[2]

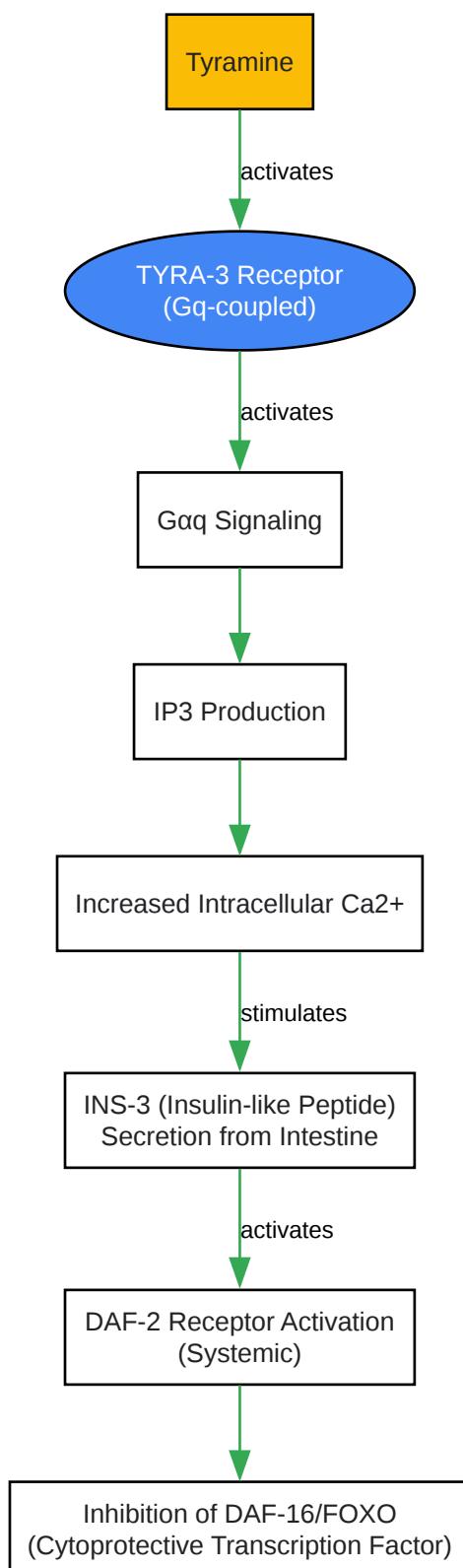
Visualizations

Experimental Workflow

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Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating **N-Boc-tyramine**.

Signaling Pathway

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Caption: Tyramine-induced signaling pathway in *C. elegans*.

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